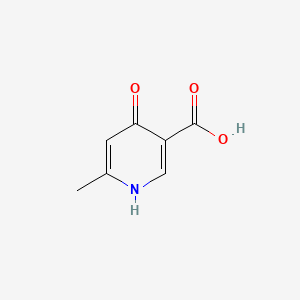

4-Hydroxy-6-methylnicotinic acid

Overview

Description

4-Hydroxy-6-methylnicotinic acid is an organic compound . It is a white to yellow solid .

Molecular Structure Analysis

The molecular formula of this compound is C7H7NO3 . The InChI code is 1S/C7H7NO3/c1-4-2-6(9)5(3-8-4)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11) .

Physical and Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 153.14 . The compound should be stored in a refrigerator .

Scientific Research Applications

Antibacterial Applications

4-Hydroxy-6-methylnicotinic acid and its derivatives have been studied for their antibacterial properties. A 2018 study by Verma and Bhojak synthesized new transition metal complexes of 2-Hydroxy-6-methylnicotinic acid, showing in-vitro antibacterial effectiveness against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis (Verma & Bhojak, 2018).

Biochemical Transformations

Research conducted by Tinschert et al. (2000) demonstrated the enzymatic activity of a bacterial strain that can hydroxylate 6-methylnicotinate, producing 2-hydroxy-6-methylnicotinate, among other derivatives. This activity suggests potential applications in the production of hydroxylated heterocyclic carboxylic acid derivatives (Tinschert et al., 2000).

Luminescent and Magnetic Properties

The study by Guo et al. (2012) explored the luminescent properties of lanthanide complexes with this compound. This research highlights potential applications in materials science, particularly in the development of luminescent materials (Guo et al., 2012). Additionally, Razquin-Bobillo et al. (2022) investigated the magnetic properties derived from the coordination of 6-methyl-2-oxonicotinate to 3d-metal ions, indicating potential applications in magnetic materials (Razquin-Bobillo et al., 2022).

Chemical Synthesis and Derivatization

Research by Tsumoto et al. (2003) focused on the preparation of deuterated methyl and dimethyl substituted nicotinoylating agents for derivatization of protein N-terminals, using 6-methylnicotinic acid as a precursor. This work contributes to the field of biochemistry, especially in protein modification (Tsumoto et al., 2003).

Tautomeric Studies

Long et al. (2016) investigated the tautomeric polymorphism of 4-Hydroxynicotinic acid, providing valuable insights into the phase behaviors and structural diversity of this compound. Such studies are significant in understanding the solid-state chemistry of organic compounds (Long et al., 2016).

Safety and Hazards

Mechanism of Action

Target of Action

This compound is a derivative of nicotinic acid, also known as vitamin B3, which plays a crucial role in human metabolism . .

Mode of Action

The mode of action of 4-Hydroxy-6-methylnicotinic acid is currently unknown due to the lack of scientific studies on this specific compound

Biochemical Pathways

As a derivative of nicotinic acid, it might be involved in similar metabolic pathways, such as the NAD+ synthesis pathway . .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of scientific studies on this specific compound

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules in the context of its use in the synthesis of the isomeric lanthanide complex

Cellular Effects

Given its role in the synthesis of the isomeric lanthanide complex , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to participate in the synthesis of the isomeric lanthanide complex , which suggests it may have binding interactions with biomolecules, influence enzyme activity, and induce changes in gene expression

Properties

IUPAC Name |

6-methyl-4-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-4-2-6(9)5(3-8-4)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJLDZLRTUWFFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50955410 | |

| Record name | 6-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33821-58-8, 67367-33-3 | |

| Record name | 6-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-6-methyl-nicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid](/img/no-structure.png)

![N-[2-[2-(Trifluoromethoxy)phenyl]ethyl]oxirane-2-carboxamide](/img/structure/B2361248.png)

![N-(4-chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2361251.png)

![6-Cyclopropyl-2-[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2361257.png)

![Dimethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2361258.png)

![3-chloro-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2361262.png)

![(E)-N-benzyl-3-[5-bromo-2-(difluoromethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2361264.png)

![Ethyl 2-(2-naphthamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2361265.png)

![1-(2,3-Dimethylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2361266.png)

![(Z)-4-butoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2361267.png)